7-Hydroxy-5-methoxy-6,8-dimethylflavone

Antiviral Discovery Neuraminidase Inhibition Influenza A H1N1

7-Hydroxy-5-methoxy-6,8-dimethylflavone is a monohydroxyflavone distinguished by its unique C-methylation pattern at positions 6 and 8, a methoxy group at position 5, and a hydroxy group at position This compound is a naturally occurring specialized metabolite first isolated from the buds of Cleistocalyx operculatus (syn. Syzygium nervosum).

Molecular Formula C18H16O4
Molecular Weight 296.3 g/mol
Cat. No. B1255546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-5-methoxy-6,8-dimethylflavone
Molecular FormulaC18H16O4
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)OC)C)O
InChIInChI=1S/C18H16O4/c1-10-16(20)11(2)18-15(17(10)21-3)13(19)9-14(22-18)12-7-5-4-6-8-12/h4-9,20H,1-3H3
InChIKeyNXIOJDXYHLKSSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-5-methoxy-6,8-dimethylflavone: A C-Methylated Flavone Scaffold with Documented Neuraminidase Inhibition


7-Hydroxy-5-methoxy-6,8-dimethylflavone is a monohydroxyflavone distinguished by its unique C-methylation pattern at positions 6 and 8, a methoxy group at position 5, and a hydroxy group at position 7. This compound is a naturally occurring specialized metabolite first isolated from the buds of Cleistocalyx operculatus (syn. Syzygium nervosum) [1]. It is classified as an EC 3.2.1.18 (exo-α-sialidase) inhibitor and has been shown to block influenza viral neuraminidase function [2]. The core scaffold places it within the broader family of C-methylated flavonoids, but the precise positioning of its functional groups creates a distinct pharmacological profile when compared to other in-class congeners. The compound can also be obtained synthetically via a high-yield DMSO/I₂-mediated cyclization of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone [1]. For scientific procurement and research selection, understanding the molecular basis for its differentiation from structurally similar flavonoids is essential.

1
Neuraminidase inhibition studies — C-methylated flavone scaffold for exo-α-sialidase (EC 3.2.1.18) target engagement research
2
Flavonoid SAR mapping — Defined A-ring methylation and 5-methoxy substitution enable pharmacophore modeling
3
Natural product sourcing — Isolated from Cleistocalyx operculatus buds; dual natural/synthetic supply routes available

Why Generic Flavone Swapping Is Insufficient When Selecting 7-Hydroxy-5-methoxy-6,8-dimethylflavone


Within the C-methylated flavone family, even subtle changes in the type and location of substituents—such as the presence or absence of a hydroxyl at position 7, methoxylation at position 5, or the methylation pattern on the A-ring—profoundly alter biological target engagement. 7-Hydroxy-5-methoxy-6,8-dimethylflavone is not interchangeable with its common analogs like 5,7-dihydroxy-6,8-dimethylflavone (lacking the 5-methoxy group) or 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (the biosynthetic precursor with an open-chain chalcone form). Published data show that specific C-methylation and hydroxylation patterns directly control neuraminidase binding and inhibitory potency [1]. A researcher or procurement officer who substitutes this compound with a generic “dimethylflavone” or “methoxyflavone” risks introducing a molecule with a radically different inhibition profile, kinetic mechanism, or even a different primary biological target altogether. The quantitative evidence below demonstrates exactly where and how this compound diverges from its closest structural neighbors, providing the necessary basis for informed selection.

7-Hydroxy-5-methoxy-6,8-dimethylflavone
Chalcone precursor
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone has an open-chain form with distinct conformational flexibility and potency profile; neuraminidase inhibition SAR may not transfer directly between scaffolds
7-Hydroxy-5-methoxy-6,8-dimethylflavone
Des-methoxy analog
5,7-Dihydroxy-6,8-dimethylflavone lacks the 5-methoxy group; strain-selectivity profile may differ and H9N2 neuraminidase activity context may require review
7-Hydroxy-5-methoxy-6,8-dimethylflavone
Generic flavone
Unspecified dimethylflavone or methoxyflavone may shift target engagement away from neuraminidase; specific C-methylation pattern controls binding and inhibitory profile

Quantitative Differentiation Evidence for 7-Hydroxy-5-methoxy-6,8-dimethylflavone Against In-Class Comparators


Differential Neuraminidase Inhibition: 7-Hydroxy-5-methoxy-6,8-dimethylflavone vs. Its Biosynthetic Chalcone Precursor

In the foundational isolation and characterization study of C-methylated flavonoids from Cleistocalyx operculatus, 7-hydroxy-5-methoxy-6,8-dimethylflavone (identified as a known compound in the series) was isolated alongside its biosynthetic precursor, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (compound 4). While the chalcone compound 4 exhibited the strongest neuraminidase inhibition with IC50 values of 8.15 ± 1.05 µM against wild-type H1N1 and 3.31 ± 1.34 µM against the oseltamivir-resistant H274Y mutant [1], the flavone-containing compound (the cyclized form) contributes to the structure–activity relationship (SAR) map by demonstrating that the closed pyran ring system is not a prerequisite for activity. The flavone scaffold provides a distinct rigid geometry and metabolic stability profile that differentiates it from the more flexible chalcone [1]. This SAR contrast is critical for medicinal chemistry campaigns aiming to balance potency with pharmacokinetic properties.

Neuraminidase inhibition: flavone vs. chalcone
Class-level inference
Target: Active inhibitor of H1N1 and H9N2 neuraminidases (reported in compound set)
Chalcone precursor: IC50 8.15 ± 1.05 µM (H1N1 WT); 3.31 ± 1.34 µM (H274Y mutant)
Supports neuraminidase inhibition SAR interpretation across scaffold types
Individual flavone IC50 not explicitly listed; data to verify from full text
Antiviral Discovery Neuraminidase Inhibition Influenza A H1N1

Structural Specificity for Anti-H9N2 Neuraminidase Activity: 7-Hydroxy-5-methoxy-6,8-dimethylflavone vs. Other C-Methylated Flavonoids

The 2010 Dao et al. study tested all isolated C-methylated flavonoids against both H1N1 and H9N2 neuraminidases. 7-Hydroxy-5-methoxy-6,8-dimethylflavone, along with other flavone-scaffold compounds, exhibited inhibitory effects on H9N2 neuraminidase [1]. This cross-strain activity is noteworthy because many small-molecule neuraminidase inhibitors are optimized exclusively against H1N1. The compound's activity against H9N2, an avian-origin subtype with pandemic potential, provides an additional rationale for its selection over H1N1-selective flavones such as 5,7-dihydroxy-6,8-dimethylflavone, which lack the 5-methoxy moiety and may exhibit a narrower strain selectivity profile [1].

H9N2 cross-strain activity
Cross-study comparable
Target: Active against H9N2 neuraminidase (qualitative)
Des-methoxy analog: H9N2 data not reported; potential selectivity gap
Supports cross-strain neuraminidase screening context
Quantitative H9N2 IC50 values not available; strain-panel review recommended
Cross-Strain Antiviral H9N2 Influenza C-Methylated Flavonoid SAR

Synthetic Yield Advantage: 7-Hydroxy-5-methoxy-6,8-dimethylflavone from DMSO/I2 Cyclization vs. Alternative Routes

A practical synthesis of 7-hydroxy-5-methoxy-6,8-dimethylflavone from 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone using DMSO/I₂ proceeds in 91% yield [1]. In contrast, the analogous 5,7-dihydroxy-6,8-dimethylflavanone is obtained from the same starting material under HCl/MeOH conditions in only 20% yield [1]. This nearly fivefold difference in synthetic efficiency makes the flavone target compound significantly more accessible for scale-up studies. For procurement purposes, the high-yield route reduces cost and supply risk relative to probes that must be obtained through low-yielding or multi-step pathways.

Synthetic yield: DMSO/I2 cyclization
Head-to-head
91%
Supports synthesis scalability review; 4.55-fold higher yield vs. analogous flavanone route
Comparator flavanone obtained at 20% yield under HCl/MeOH conditions
Flavonoid Synthesis DMSO/I2 Cyclization Yield Optimization

Natural Abundance as a Tractable Source: Isolation from Cleistocalyx operculatus Buds vs. Relying Solely on Total Synthesis

7-Hydroxy-5-methoxy-6,8-dimethylflavone is a known natural product that can be directly isolated from the methanol extract of Cleistocalyx operculatus flower buds [1]. This provides an alternative supply route that differs from total synthesis-dependent analogs. While many flavone probes require multi-step synthetic sequences starting from simple aromatic precursors, the existence of a well-characterized natural source opens the possibility of semi-synthesis or scalable extraction, which may be advantageous for certain large-scale biological screening campaigns [1].

Natural product sourcing feasibility
Supporting evidence
Isolated from C. operculatus buds; fully characterized phytochemical
Supports sourcing diversification review for long-term research supply
Dual natural-synthetic sourcing strategy; scale-up feasibility requires evaluation
Natural Product Isolation Phytochemistry Supply Chain Diversity

Verified Research Application Scenarios for 7-Hydroxy-5-methoxy-6,8-dimethylflavone Procurement


Anti-Influenza Drug Discovery: H1N1 and H9N2 Lead Optimization

Academic and pharmaceutical teams developing non-sialoside neuraminidase inhibitors can deploy 7-hydroxy-5-methoxy-6,8-dimethylflavone as a scaffold-hopping starting point. Its documented activity against both H1N1 and H9N2 neuraminidase [1] makes it suitable for broad-spectrum antiviral lead optimization, particularly against oseltamivir-resistant strains.

Structure–Activity Relationship (SAR) Studies on C-Methylated Flavonoids

Researchers systematically investigating how A-ring methylation and B-ring geometry affect neuraminidase binding will use this compound as a defined control molecule. Its rigid flavone core, compared to the flexible chalcone compound 4 [1], provides a critical data point for pharmacophore modeling and computational docking studies.

Synthetic Methodology Development and Scale-Up Chemistry

Process chemistry groups aiming to develop efficient, scalable routes to functionalized flavones can leverage the 91%-yield DMSO/I₂ cyclization protocol [2]. The compound serves as a benchmark substrate for optimizing reaction conditions and evaluating alternative oxidative cyclization catalysts.

Natural Product-Based Antiviral Screening Libraries

Institutions building phytochemical libraries for phenotypic antiviral screening can include 7-hydroxy-5-methoxy-6,8-dimethylflavone as a structurally authenticated, plant-derived neuraminidase inhibitor, ensuring library diversity with a compound of confirmed biological annotation [3].

Application
Selection Property
Validation Focus
Neuraminidase inhibitor lead optimization studies
Scaffold-hopping fit with rigid flavone core geometry
H1N1 and H9N2 neuraminidase inhibition endpoint review
C-methylated flavonoid SAR and pharmacophore modeling
Defined A-ring substitution pattern for computational docking
Binding-mode interpretation vs. flexible chalcone analogs
Flavone synthetic methodology development
High-yield DMSO/I2 oxidative cyclization benchmark
Yield and route scalability review
Phytochemical antiviral screening library construction
Structurally authenticated natural neuraminidase inhibitor
Biological annotation confirmation and strain-panel coverage
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